2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a chloro group and a pyrrole ring substituted with a dimethoxyphenyl group. The molecular formula for this compound is , and it has a molecular weight of 303.77 g/mol. The presence of the pyrrole ring contributes to its unique chemical properties, making it an interesting subject for research in both organic chemistry and medicinal applications.
The synthesis of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions:
In industrial settings, these reactions are optimized for yield and purity using controlled conditions in batch reactors.
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has potential applications in:
Interaction studies are crucial for understanding how 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone interacts with biological targets. These studies typically involve:
Such studies can provide insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-chloro-1-(2,4-dimethylphenyl)ethanone | Contains a chloro group and a dimethylphenyl substituent | Lacks the pyrrole ring |
| 2-chloro-1-(3,5-dimethylphenyl)ethanone | Similar chloro and phenyl groups | Different positions of methyl groups |
| 2-chloro-1-(4-methylphenyl)ethanone | Contains a chloro group and a methyl-substituted phenyl group | Simpler structure without pyrrole |
The uniqueness of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone lies in its incorporation of the pyrrole ring and the specific arrangement of substituents. This structural complexity can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and dimethoxy groups enhances its potential interactions with biological targets .
By understanding these aspects—synthesis methods, chemical reactivity, biological activity, and comparisons with similar compounds—researchers can leverage this compound's unique properties for various scientific and industrial applications.
The systematic IUPAC name 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone precisely describes its molecular architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 923769-79-3 | |
| Molecular Formula | C₁₆H₁₈ClNO₃ | |
| Molecular Weight | 307.77 g/mol | |
| SMILES Notation | O=C(C1=C(C)N(C2=CC=C(OC)C(OC)=C2)C(C)=C1)CCl |
The SMILES string reveals critical structural features:
X-ray crystallography studies of analogous pyrrole derivatives suggest that the methoxy groups adopt coplanar orientations with the phenyl ring, maximizing resonance stabilization. The methyl groups at positions 2 and 5 of the pyrrole create steric hindrance, potentially influencing reactivity at the ketone moiety.
Pyrrole derivatives gained prominence following the 20th-century discovery of their biological relevance in porphyrins and alkaloids. The specific substitution pattern seen in 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone emerged more recently, with synthetic reports appearing in the early 21st century as part of efforts to develop kinase inhibitors. The compound's commercial availability since 2024 reflects optimized synthetic routes, likely involving:
Comparative analysis with the structurally similar 2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethanone (CAS 610274-32-3) highlights evolving trends in pyrrole chemistry. While the nitro derivative shows anticoronaviral activity, the methoxy variant's biological profile remains less explored, suggesting untapped potential.
The compound's architecture demonstrates three key structural motifs with distinct electronic implications:
| Group | Electronic Character | Impact on Reactivity |
|---|---|---|
| 3,4-Dimethoxyphenyl | Electron-donating | Enhances nucleophilic aromatic substitution |
| Chloroacetyl | Electron-withdrawing | Activates α-position for nucleophilic attack |
| 2,5-Dimethylpyrrole | Steric hindrance | Moderates reaction kinetics |
This combination creates a polarized system where the chloroacetyl group's electrophilicity is tempered by the electron-rich aromatic system. Comparative data with simpler analogs illustrates these effects:
| Compound | Dipole Moment (D) | LogP |
|---|---|---|
| 2-Chloro-1-(2,4-dimethylphenyl)ethanone | 3.2 | 2.8 |
| Target Compound | 4.7 | 1.9 |
The elevated dipole moment (4.7 D) versus simpler analogs confirms significant charge separation, while the lower LogP value (1.9) reflects increased polarity from methoxy groups.
Crystal packing analyses of related structures reveal:
These interactions suggest potential applications in crystal engineering and materials science. The compound's melting point (unreported in available sources) likely exceeds 150°C based on analog data.
The chloroacetyl group serves as a handle for further derivatization. Model reactions demonstrate: